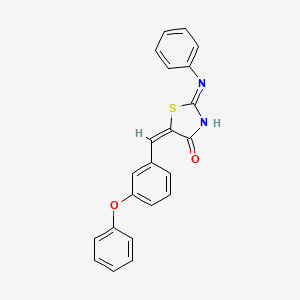![molecular formula C30H32N2O5 B11676913 (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676913.png)
(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolidine-3,5-dione core, which is often associated with anti-inflammatory and analgesic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves multiple steps, including the formation of diaryl ethers and the subsequent condensation reactions. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalytic systems, and continuous flow synthesis techniques to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学的研究の応用
The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in these processes .
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: An ethyl ester of acetoacetic acid, widely used as a chemical intermediate.
Vanillin acetate: A derivative of vanillin, used in flavoring and fragrance industries.
Uniqueness
What sets (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione apart from similar compounds is its unique combination of functional groups and its potential biological activities. The presence of the pyrazolidine-3,5-dione core, along with the specific substituents, may confer unique properties that make it a valuable compound for further research and development.
特性
分子式 |
C30H32N2O5 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
(4E)-4-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C30H32N2O5/c1-4-21(3)23-12-14-25(15-13-23)36-17-18-37-27-16-11-22(20-28(27)35-5-2)19-26-29(33)31-32(30(26)34)24-9-7-6-8-10-24/h6-16,19-21H,4-5,17-18H2,1-3H3,(H,31,33)/b26-19+ |
InChIキー |
YPRCBIUFSUOCLR-LGUFXXKBSA-N |
異性体SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OCC |
正規SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11676830.png)

![5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B11676870.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676883.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676886.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B11676893.png)
![N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11676902.png)
![methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11676910.png)
![Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11676911.png)
![N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)methionine](/img/structure/B11676920.png)
![2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11676926.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11676933.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676940.png)
